molecular formula C24H23ClN2O B2711086 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole CAS No. 537009-35-1

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole

Cat. No.: B2711086
CAS No.: 537009-35-1
M. Wt: 390.91
InChI Key: XTDUDPSOQHBDPA-UHFFFAOYSA-N
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Description

2-((4-Chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in scientific research. Benzimidazole scaffolds are structurally analogous to purine bases, enabling them to interact with a variety of biological targets, which makes them a privileged structure in medicinal chemistry and agrochemical research . Key Research Areas & Potential Mechanisms: Neurological Research: Benzimidazole derivatives have been identified as promising templates for developing positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor . These compounds can enhance the receptor's response to the inhibitory neurotransmitter GABA, presenting a novel approach for investigating neurological disorders. The metabolic robustness of the benzimidazole core, compared to other chemotypes, makes it a valuable scaffold for in vivo studies . Antifungal & Antimicrobial Applications: The benzimidazole nucleus is a well-established pharmacophore in agrochemicals. Compounds bearing this structure, such as carbendazim and thiabendazole, exhibit potent antifungal activity . This makes derivatives like this compound compelling candidates for in vitro evaluation against phytopathogenic fungi, including Botrytis cinerea and Rhizoctonia solani . DNA Interaction and Anticancer Studies: Transition metal complexes incorporating benzimidazole ligands are a subject of intensive research due to their ability to interact with DNA . These interactions, which can involve binding or cleavage, are fundamental for developing novel metal-based therapeutic agents and probes for molecular biology . Handling and Safety: While specific toxicological data for this compound may be limited, appropriate precautions should be taken when handling. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid the formation of dust and aerosols . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c1-17(2)19-9-7-18(8-10-19)15-27-23-6-4-3-5-22(23)26-24(27)16-28-21-13-11-20(25)12-14-21/h3-14,17H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDUDPSOQHBDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-chlorophenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Attachment of the isopropylbenzyl group: This can be done via a Friedel-Crafts alkylation reaction, where the benzimidazole derivative reacts with 4-isopropylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any nitro or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Reduced benzimidazole derivatives

    Substitution: Substituted benzimidazole derivatives with different functional groups

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds containing the benzimidazole structure exhibit a range of pharmacological effects. The specific compound has been investigated for its potential as:

  • Anticancer Agent : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The chlorophenoxy group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy against bacterial and fungal pathogens .

GABA-A Receptor Modulation

Recent studies have highlighted the role of benzimidazole derivatives in modulating GABA-A receptors. This modulation is crucial for developing treatments for neurological disorders such as anxiety and epilepsy. The compound may act as a positive allosteric modulator, enhancing GABAergic transmission without directly activating the receptor .

Fungicidal Activity

The compound has been explored for its fungicidal properties, particularly in agricultural applications. Its structural components allow it to disrupt fungal cell membranes, making it a candidate for developing new antifungal agents .

Table 1: Summary of Research Findings

Study ReferenceApplicationFindings
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against multiple bacterial strains; enhances membrane permeability
FungicidalDisrupts fungal cell membranes; potential agricultural use

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized various benzimidazole derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that modifications to the side chains significantly affected the potency of the compounds, with particular emphasis on the role of the chlorophenoxy group in enhancing efficacy .

Case Study 2: GABA-A Receptor Interaction

Another investigation focused on the interaction of benzimidazole derivatives with GABA-A receptors. The study utilized electrophysiological techniques to assess the modulation of receptor activity. It was found that certain derivatives could enhance GABA-induced currents, suggesting their potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to increase membrane permeability in fungal cells, disrupting their normal function and leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its dual substitution pattern:

  • 4-Isopropylbenzyl group : The bulky isopropyl moiety enhances metabolic stability by sterically hindering oxidative degradation, a common issue with smaller alkyl groups .

Key comparisons with analogous benzimidazoles :

Compound Name Substituents (Position) Key Biological Activity MIC/IC₅₀ Values Reference
Target Compound 4-Cl-phenoxy methyl (C2), 4-iPr-benzyl (C1) Antifungal (Candida spp.) MIC: <3.90 μM
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36) 5-Cl, 4-Cl-phenoxy methyl (C2) Antifungal (Candida spp.) MIC: <3.90 μM
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-F-phenyl (C2) GABA-A receptor modulation EC₅₀: ~10 nM (GABA-A binding)
2-((1-Phenylhydrazinyl)methyl)-1H-benzo[d]imidazole Hydrazinyl methyl (C2) Antimicrobial (gram-positive bacteria) MIC: 12.5–25 μg/mL
2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole Cl (C2), 4-F-benzyl (C1) Anticancer (HepG2 cells) IC₅₀: 8.2 μM
Pharmacological Activity
  • Antifungal Efficacy: The target compound and its close analogue (compound 36) exhibit MIC values <3.90 μM against Candida albicans, comparable to fluconazole (MIC: 1.56–3.12 μM) . The 4-chlorophenoxy group is critical for this activity, likely through enhanced hydrophobic interactions with fungal membranes or enzymes. In contrast, benzimidazoles with simpler substituents (e.g., hydrazinyl or phenyl groups) show weaker antifungal effects .
  • Metabolic Stability : The 4-isopropylbenzyl group in the target compound likely improves resistance to hepatic CYP450 metabolism compared to derivatives with smaller alkyl chains (e.g., methyl or ethyl), which are prone to rapid oxidation .
Physicochemical Properties
  • Derivatives with polar groups (e.g., hydrazinyl or sulfonyl) exhibit lower LogP (~2.0–2.5) and better solubility .
Toxicity and Selectivity

While toxicity data for the target compound are unavailable, structurally related benzimidazoles show low cytotoxicity in mammalian cells (e.g., IC₅₀ >50 μM in HEK293 cells) . The selectivity for fungal over human targets may arise from differences in enzyme active sites (e.g., fungal lanosterol demethylase vs. human CYP450 isoforms).

Biological Activity

2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24ClN2O
  • Molecular Weight : 368.89 g/mol

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values were reported to be comparable to established antibiotics, highlighting the compound's potential as an alternative treatment option .

Anticancer Properties

The anticancer activity of benzimidazole derivatives has been extensively studied. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. For example, compounds within this class have been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated using various in vitro models. It was found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. The compound's ability to modulate these pathways suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators of GABA-A receptors, which play a crucial role in neurological functions and could be leveraged for neuroprotective effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in disease processes, such as metalloproteinases, which are implicated in cancer metastasis and tissue remodeling .

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant activity against MRSA with MIC values comparable to vancomycin .
Cancer Cell Apoptosis Induced apoptosis in breast cancer cell lines via modulation of Bcl-2 family proteins .
Anti-inflammatory Activity Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potential for treating inflammatory disorders .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole and related derivatives?

Synthesis typically involves multistep reactions starting with 1,2-diaminobenzene derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloromethylbenzimidazole intermediates with 4-chlorophenol in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the phenoxymethyl group .
  • Benzylation : Introducing the 4-isopropylbenzyl group via alkylation of the benzimidazole nitrogen using 4-isopropylbenzyl chloride in refluxing ethanol or THF, often with catalytic acetic acid .
  • Purification : Recrystallization from ethanol or methanol, followed by characterization via melting point analysis, IR, ¹H/¹³C NMR, and elemental analysis to confirm purity and structure .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-O-C stretch from phenoxymethyl at ~1250 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl group protons at δ 1.2–1.4 ppm). ¹³C NMR resolves quaternary carbons, such as the benzimidazole C2 position .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for detecting isotopic peaks from chlorine substituents .

Q. How is the compound screened for preliminary biological activity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida spp.). Activity is quantified via minimum inhibitory concentration (MIC) values, with chlorophenoxy derivatives showing enhanced potency (MIC <3.90 μM against Candida) .
  • Thermal stability analysis : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) assess decomposition profiles, critical for formulation studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial efficacy?

  • Substituent effects : Chlorine at the phenoxy group enhances lipophilicity and membrane penetration, as seen in derivatives like 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole, which exhibit MIC values comparable to fluconazole .
  • Benzyl group modifications : Replacing 4-isopropyl with 4-bromobenzyl (e.g., compound 5 in ) increases activity against S. typhi but reduces solubility. Balance hydrophobicity with polar groups (e.g., methoxy) to improve bioavailability .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Comparative docking studies : Use molecular docking to compare binding modes of active (e.g., 9c in ) vs. inactive analogs. For example, substituents at the triazole-thiazole moiety may sterically hinder target binding .
  • Dose-response validation : Re-evaluate MIC assays under standardized conditions (e.g., pH, inoculum size) to control variability. Compound 37 (5,6-dichloro analog) in showed consistent antifungal activity, suggesting chlorine positioning is critical .

Q. What strategies improve synthetic yield and scalability?

  • Catalyst optimization : Nano SiO₂ () enhances benzimidazole cyclization efficiency (yield >85%) via acid-mediated catalysis, reducing side products.
  • Solvent selection : Refluxing in ethanol with glacial acetic acid () minimizes byproducts (e.g., Schiff bases) during imine formation steps.
  • Microwave-assisted synthesis : Although not directly referenced, analogous imidazole syntheses () suggest reduced reaction times (from 4h to 30min) and higher yields .

Q. How can computational methods complement experimental data in studying this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior observed in cyclic voltammetry.
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., fungal CYP51 enzyme) to rationalize the superior activity of chlorinated derivatives .

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